(-)-2-Butanol

Catalog No.
S586807
CAS No.
14898-79-4
M.F
C4H10O
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-2-Butanol

CAS Number

14898-79-4

Product Name

(-)-2-Butanol

IUPAC Name

(2R)-butan-2-ol

Molecular Formula

C4H10O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1

InChI Key

BTANRVKWQNVYAZ-SCSAIBSYSA-N

SMILES

Array

solubility

181000 mg/L (at 25 °C)

Canonical SMILES

CCC(C)O

Isomeric SMILES

CC[C@@H](C)O

The exact mass of the compound (R)-(-)-2-Butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 181000 mg/l (at 25 °c). It belongs to the ontological category of butan-2-ol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-2-Butanol (CAS 14898-79-4), the strictly (R)-configured enantiomer of 2-butanol, is a high-value chiral secondary alcohol utilized extensively in asymmetric synthesis, analytical chemistry, and specialized materials science. Commercially procured at high enantiomeric purity (typically ≥99.0% ee), it exhibits a distinct optical rotation of [α]D^20 = -11° to -14° (neat) . Unlike its racemic counterpart, (-)-2-butanol serves as a critical chiral building block, enabling the synthesis of enantiopure pharmaceuticals via stereoinvertive reactions, acting as a chiral derivatizing agent for absolute configuration assignment, and functioning as a chiral modifier for heterogeneous metal catalysts . Its procurement is driven by workflows where absolute stereocontrol and high enantiomeric excess are non-negotiable baseline requirements.

Substituting (-)-2-butanol with racemic 2-butanol (CAS 78-92-2) or the (+)-(S)-enantiomer (CAS 4221-99-2) catastrophically compromises downstream stereochemical integrity. In analytical applications, derivatization with the racemate yields overlapping diastereomeric signals in NMR and GC, completely destroying the ability to resolve the absolute configuration of target carboxylic or amino acids[1]. In synthetic workflows, such as the Mitsunobu reaction, the use of racemic 2-butanol produces a racemic product rather than the required enantiopure (S)-configured intermediate, rendering the resulting active pharmaceutical ingredients (APIs) biologically inactive or off-target . Furthermore, in surface chemistry, only the pure enantiomer can successfully template metal surfaces to induce enantioselective chemisorption; racemic mixtures yield a net-zero chiral bias, failing entirely as heterogeneous catalyst modifiers [2].

Biocatalytic Processing Kinetics and Space-Time Yield

In the biocatalytic asymmetric reduction of 2-butanone using Lactobacillus brevis alcohol dehydrogenase (LbADH), the synthesis and processing kinetics of the two enantiomers diverge drastically. The initial reaction rate for producing (R)-2-butanol is 335.4 mol/(L×h), which is 18 times faster than the complementary synthesis of (S)-2-butanol (18.3 mol/(L×h)). This kinetic advantage translates to a massive difference in space-time yield in continuous micro-aqueous reactors, where the (R)-enantiomer achieves 2278 g/(L×d) compared to only 461 g/(L×d) for the (S)-enantiomer [1].

Evidence DimensionInitial reaction rate and space-time yield
Target Compound Data(R)-2-butanol: 335.4 mol/(L×h) initial rate; 2278 g/(L×d) space-time yield
Comparator Or Baseline(S)-2-butanol: 18.3 mol/(L×h) initial rate; 461 g/(L×d) space-time yield
Quantified Difference18-fold faster initial reaction rate and 4.9-fold higher space-time yield for the (R)-enantiomer.
ConditionsBiocatalytic asymmetric reduction of 2-butanone using recombinant E. coli cells hosting LbADH in a continuous micro-aqueous reactor at 30 °C.

Highlights the vastly superior kinetic efficiency and manufacturability of the (R)-enantiomer pathway in specific biocatalytic environments compared to the (S)-enantiomer.

Enantioselective Chemisorption on Metal Catalyst Surfaces

When utilized as a chiral modifier for heterogeneous metal catalysts, (R)-2-butanol successfully templates Pd(111) surfaces to induce enantioselective chemisorption of chiral epoxides. The (R)-2-butanol templated surface achieves an enantioselective chemisorption ratio of ~1.8 for the matching enantiomer of propylene oxide. In contrast, an unmodified or racemic-modified surface yields a ratio of 1.0, offering zero chiral resolution [1].

Evidence DimensionChemisorptive enantioselective ratio for propylene oxide
Target Compound Data(R)-2-butanol modified surface: Ratio ~1.8
Comparator Or BaselineUnmodified or racemic surface: Ratio 1.0
Quantified Difference80% enhancement in the enantioselective adsorption of chiral epoxides.
ConditionsUltra-high vacuum (UHV) chemisorption of propylene oxide on a Pd(111) surface pre-templated with chiral 2-butanol at 110–150 K.

Essential for procurement in advanced materials science, proving the compound's unique ability to act as a chiral modifier for heterogeneous asymmetric catalysis.

Diastereomeric Resolution in Chiral Derivatization

In analytical chemistry, (R)-(-)-2-butanol is employed as a chiral derivatizing agent to determine the absolute configuration of carboxylic and amino acids. Derivatization with the pure (R)-enantiomer produces distinct, quantifiable NMR chemical shift differences (ΔδRS) and baseline-resolved GC peaks for diastereomers. Conversely, attempting this with racemic 2-butanol produces unresolved, overlapping signals with a net Δδ = 0, rendering the analysis useless [1].

Evidence DimensionChromatographic and NMR signal resolution (ΔδRS)
Target Compound Data(R)-(-)-2-butanol: Distinct ΔδRS and baseline GC resolution
Comparator Or BaselineRacemic 2-butanol: Overlapping signals (Δδ = 0)
Quantified DifferenceComplete baseline resolution vs. zero resolution.
ConditionsDerivatization of D- and L-malic acids or other chiral carboxylic acids followed by chromatographic or 1H NMR analysis.

Validates the strict necessity of procuring the pure (R)-enantiomer for analytical workflows requiring absolute configuration assignment.

Chiral Derivatizing Agent for Analytical Workflows

(-)-2-Butanol is the required reagent for derivatizing chiral carboxylic acids, amino acids, and malic acids to determine their enantiomeric purity and absolute configuration via GC and NMR. Its strict stereochemical purity ensures baseline resolution of diastereomers, which cannot be achieved with racemic mixtures [1].

Precursor for Enantiopure API Synthesis via Mitsunobu Inversion

In pharmaceutical manufacturing, (-)-2-butanol is utilized as a chiral building block in Mitsunobu reactions. Because the reaction strictly inverts the stereocenter, starting with the (R)-enantiomer is the only way to synthesize specific (S)-configured active pharmaceutical ingredients (APIs) and intermediates, such as 1-[(S)-2-butyl]-3,5-diphenyl-1H-1,2,4-triazole.

Chiral Modifier for Heterogeneous Metal Catalysts

In advanced materials and catalytic research, (-)-2-butanol is applied to transition metal surfaces (such as Pd or Pt) to create a chiral template. This templating induces enantioselective chemisorption, a critical step in developing heterogeneous catalysts for asymmetric synthesis [2].

Specialized Cryopreservation Medium

Beyond synthesis, (-)-2-butanol is uniquely specified as a freeze-drying medium for the long-term cryopreservation of sensitive biological samples, such as smooth muscle cells, where its specific physical and solvent properties protect cellular integrity during freezing .

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

74.073164938 Da

Monoisotopic Mass

74.073164938 Da

Boiling Point

99.5 °C

Heavy Atom Count

5

LogP

0.61

Melting Point

-114.7 °C

UNII

DLH38K423J

GHS Hazard Statements

Aggregated GHS information provided by 278 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (99.28%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

78-92-2
14898-79-4

Wikipedia

(R)-2-Butanol

Dates

Last modified: 08-15-2023

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